Methyl-5-Amino-1-methyl-1H-pyrazol-4-carboxylat

Übersicht

Beschreibung

“Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate” is a chemical compound with the CAS Number: 110860-60-1 . It has a molecular weight of 155.16 and its IUPAC name is the same as the common name . It is typically stored at room temperature and is available in powder form .

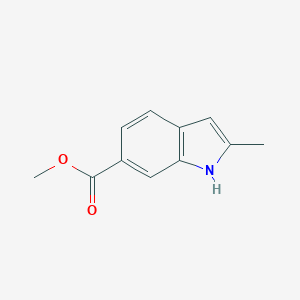

Molecular Structure Analysis

The InChI code for “Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate” is 1S/C6H9N3O2/c1-9-5(7)4(3-8-9)6(10)11-2/h3H,7H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis

“Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Medizinische Chemie

Aminopyrazole, einschließlich Methyl-5-Amino-1-methyl-1H-pyrazol-4-carboxylat, sind in der medizinischen Chemie von großem Interesse . Sie sind vorteilhafte Gerüste, die nützliche Liganden für Rezeptoren oder Enzyme wie p38MAPK und verschiedene Kinasen, COX und andere liefern . Sie zielen auch auf wichtige Bereiche für bakterielle und virale Infektionen ab . Zum Beispiel ist (S)-5-Amino-3-(4-((5-Fluor-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-Trifluorpropan-2-yl)-1H-pyrazol-4-carboxamid, ein Derivat von Aminopyrazol, ein reversibler Inhibitor der Bruton-Kinase (BTK), einer Nicht-Rezeptor-Tyrosinkinase, die ein wichtiges therapeutisches Ziel für B-Zell-getriebene Malignome darstellt .

Organische Synthese

5-Aminopyrazole sind potente Reagenzien in der organischen Synthese . Sie sind vielseitige synthetische Bausteine bei der Synthese bemerkenswerter organischer Moleküle mit Schwerpunkt auf vielseitigen Funktionalitäten . Sie werden verwendet, um verschiedene heterocyclische Gerüste zu konstruieren, wie z. B. polysubstituierte heterocyclische Verbindungen und kondensierte heterocyclische Verbindungen .

Pharmazeutische Anwendungen

5-Aminopyrazole, einschließlich unserer Verbindung von Interesse, ähneln biologisch aktiven Verbindungen und haben vielfältige Anwendungen im Bereich der Pharmazie und der medizinischen Chemie . Sie werden bei der Gestaltung und Entwicklung von Arzneimitteln verwendet, wobei fast 60 % der einzigartigen niedermolekularen Arzneimittel einen Stickstoffheterocyclus enthalten .

Agrochemische Anwendungen

This compound ist ein wichtiger Rohstoff und Zwischenprodukt, das in Agrochemikalien verwendet wird

Safety and Hazards

Wirkmechanismus

Target of Action

Pyrazole derivatives, such as 5-amino-pyrazoles, have been reported to be versatile synthetic building blocks in the synthesis of remarkable organic molecules with diverse functionalities .

Mode of Action

It’s known that the amino group in 1-methyl-5-amino-pyrazole has significant basicity and nucleophilicity, which can undergo a series of nucleophilic substitution reactions to obtain derivative pyrazole compounds .

Biochemical Pathways

5-amino-pyrazoles have been used in the synthesis of diverse heterocyclic scaffolds, which could potentially affect various biochemical pathways .

Result of Action

Pyrazole derivatives have been associated with a number of noteworthy biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities .

Action Environment

It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c .

Biochemische Analyse

Biochemical Properties

Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with certain hydrolases and transferases, affecting their catalytic efficiency. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the reaction rate .

Cellular Effects

The effects of Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate specific signaling pathways that lead to increased expression of genes involved in cell proliferation and differentiation . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to either inhibition or activation of their activity. This binding often involves the formation of covalent or non-covalent interactions, which induce conformational changes in the target molecule. These changes can result in altered enzyme activity, receptor signaling, and gene expression patterns .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and function .

Dosage Effects in Animal Models

The effects of Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can induce toxic or adverse effects, including cellular stress and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes, such as glycolysis and the citric acid cycle. These interactions can lead to changes in metabolic flux and alterations in metabolite levels, thereby affecting the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific transporters .

Subcellular Localization

Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate exhibits specific subcellular localization patterns. It is often directed to particular compartments or organelles within the cell, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization is crucial for its activity and function, as it allows the compound to interact with its target molecules in the appropriate cellular context .

Eigenschaften

IUPAC Name |

methyl 5-amino-1-methylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-9-5(7)4(3-8-9)6(10)11-2/h3H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTGQTDLLIDYCAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50568923 | |

| Record name | Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110860-60-1 | |

| Record name | Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis(2-diphenylphosphinobenzamide)](/img/structure/B190136.png)